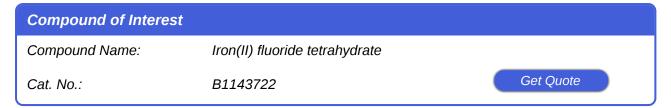


A Technical Guide to Iron(II) Fluoride Tetrahydrate (FeF₂·4H₂O)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **iron(II) fluoride tetrahydrate** (FeF₂·4H₂O), a compound of interest in various fields including materials science, catalysis, and potentially in applications relevant to drug development due to its fluoride content. This document details its chemical and physical properties, synthesis and characterization protocols, and mechanisms of action where applicable.

Core Properties and Formula

Iron(II) fluoride, or ferrous fluoride, is an inorganic compound that commonly exists in its tetrahydrate form, FeF₂·4H₂O.[1][2] It is a white or colorless crystalline solid.[2] The anhydrous form, FeF₂, is also a white crystalline solid.[1]

Molecular Formula and Weight

The fundamental chemical identity of **iron(II) fluoride tetrahydrate** is defined by its molecular formula and weight.



Identifier	Value
Chemical Formula	FeF ₂ ·4H ₂ O[2][3]
Molecular Weight	165.90 g/mol [1][4][5]
IUPAC Name	difluoroiron;tetrahydrate[1][5]
Synonyms	Ferrous fluoride tetrahydrate, Iron difluoride tetrahydrate[2]
CAS Number	13940-89-1[1][5]

Physicochemical Properties

The physical and chemical characteristics of both the tetrahydrate and anhydrous forms are crucial for their handling, storage, and application.

Property	FeF ₂ ·4H ₂ O (Tetrahydrate)	FeF₂ (Anhydrous)
Appearance	Colorless transparent crystals[1]	White crystalline solid[1]
Density	2.20 g/cm ³ [1]	4.09 g/cm ³ [1]
Melting Point	100 °C[1]	970 °C[1]
Boiling Point	N/A	1,100 °C[1]
Solubility	Soluble in water[2]	Slightly soluble in water, dissolves in HF[1]
Solubility Product (Ksp)	N/A	2.36 × 10 ⁻⁶ [1]
Solubility in Organics	Insoluble in ethanol, ether[1]	Insoluble in organic solvents[1]
Magnetic Susceptibility (χ)	N/A	+9500.0·10 ⁻⁶ cm³/mol[1]

Crystal Structure

The anhydrous form, FeF_2 , adopts the rutile (TiO_2) crystal structure, which is tetragonal.[1][6] In this structure, the iron (Fe^{2+}) cations are octahedrally coordinated, and the fluoride (F^-) anions



have a trigonal planar geometry.[1] The tetrahydrate form can exist in two polymorphs: rhombohedral and hexagonal.[1]

Parameter	FeF ₂ (Anhydrous, Tetragonal)
Space Group	P4 ₂ /mnm (No. 136)[1][6]
Lattice Constants	a = 4.65 Å, c = 3.34 Å[6]
Fe-F Bond Lengths	Two at 1.98 Å and four at 2.12 Å[6]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of FeF₂·4H₂O and its derivatives.

Synthesis of FeF₂-4H₂O

Method 1: Precipitation from Aqueous Solution

This is a common laboratory-scale synthesis for the tetrahydrate form.

- Dissolution: Carefully dissolve elemental iron powder or iron(II) chloride in warm 40% hydrofluoric acid (HF) in a fume hood, using appropriate personal protective equipment. The reaction should be carried out in a plastic or Teflon beaker.
- Stirring: Stir the solution gently until the iron has completely reacted, resulting in a pale green solution.[1]
- Precipitation: Add ethanol to the solution to induce the precipitation of FeF2·4H2O crystals.[1]
- Isolation: Collect the white to pale green precipitate by vacuum filtration using a Buchner funnel with a polyethylene fritted disc.
- Washing: Wash the collected crystals with cold ethanol to remove any unreacted starting materials and excess acid.
- Drying: Dry the product in a vacuum desiccator at room temperature.



Method 2: Hydrothermal/Solvothermal Synthesis of FeF2 Nanomaterials

This method is often used to produce nanostructured FeF2 for applications like batteries.

- Precursor Preparation: Prepare a precursor solution. For example, dissolve FeF₃·3H₂O in a solvent like 1-propanol.[7] Other precursors like iron(II) chloride (FeCl₂) can also be used.
- Autoclave Sealing: Transfer the solution to a Teflon-lined stainless steel autoclave.
- Heating: Heat the sealed autoclave to a specific temperature (e.g., 120-200 °C) for a set duration (e.g., 12-24 hours).[7][8]
- Cooling: Allow the autoclave to cool down to room temperature naturally.
- Product Collection: Collect the resulting precipitate by centrifugation or filtration.
- Washing: Wash the product multiple times with ethanol and deionized water to remove any residual reactants or byproducts.
- Drying: Dry the final FeF₂ nanomaterial in a vacuum oven at a moderate temperature (e.g., 80 °C) for several hours.[7]

Characterization Protocols

- 1. X-ray Diffraction (XRD)
- Purpose: To identify the crystalline phase and determine the crystal structure of the synthesized material.
- Procedure:
 - Grind a small amount of the dried sample into a fine powder.
 - Mount the powder on a sample holder.
 - Place the holder in the diffractometer.
 - Scan the sample over a 2θ range (e.g., 10° to 80°) using Cu-Kα radiation.

Foundational & Exploratory



- Compare the resulting diffraction pattern with standard patterns from databases (e.g.,
 JCPDS) to confirm the formation of FeF₂ or its hydrate.
- 2. Scanning Electron Microscopy (SEM)
- Purpose: To observe the morphology, particle size, and surface features of the material.
- Procedure:
 - Mount a small amount of the powder sample onto an SEM stub using conductive carbon tape.
 - Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging, if necessary.
 - Introduce the stub into the SEM chamber.
 - Acquire images at various magnifications by scanning the sample with a focused electron beam.
- 3. Electrochemical Characterization (for Battery Applications)
- Purpose: To evaluate the performance of FeF₂ as a cathode material in a lithium-ion battery.
- Procedure:
 - Electrode Preparation: Mix the synthesized FeF₂ powder with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. Cast the slurry onto an aluminum foil current collector and dry it in a vacuum oven.
 - Cell Assembly: Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox using the prepared FeF₂ cathode, a lithium metal anode, a separator, and an appropriate electrolyte.
 - Cyclic Voltammetry (CV): Cycle the cell potential within a specific voltage range (e.g., 1.5-4.0 V vs. Li⁺/Li) at a set scan rate (e.g., 0.1-0.2 mV/s) to identify the redox reactions.[9]
 The reduction peak around 1.5 V corresponds to the conversion of FeF₂ to Fe metal.[9]



 Galvanostatic Charge-Discharge: Charge and discharge the cell at a constant current density (e.g., 50-200 mA/g) to measure its specific capacity, cycling stability, and voltage profiles.[9]

Key Applications and Mechanisms

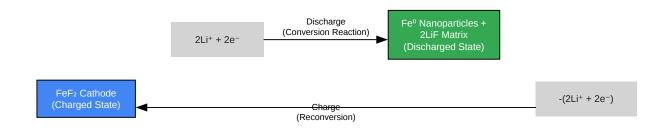
FeF₂ is primarily investigated for its use as a high-energy-density cathode material in lithium-ion batteries and as a catalyst.[1] Its potential antimicrobial properties are attributed to the fluoride ion.

Lithium-Ion Battery Cathode

Unlike traditional intercalation cathodes, FeF₂ operates via a conversion reaction, which offers a higher theoretical energy density.[1] The overall reaction is:

$$FeF_2 + 2Li^+ + 2e^- \leftrightarrow Fe + 2LiF$$

This process involves significant structural and morphological changes during charging and discharging.[1]



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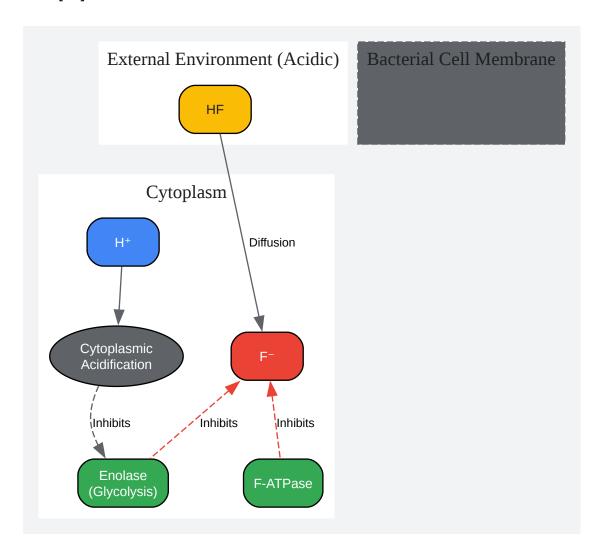
FeF2 Conversion Reaction in a Li-ion Battery.

Antimicrobial Action of Fluoride

The potential antimicrobial activity of FeF₂·4H₂O is due to the release of fluoride ions.[2] Fluoride's antibacterial effects are multifaceted and are particularly potent in acidic environments, such as those found in dental plaque.[10] The primary mechanisms include:



- Enzyme Inhibition: Fluoride can directly inhibit key metabolic enzymes, such as the glycolytic enzyme enolase, in a quasi-irreversible manner.[10][11] It can also form metal-fluoride complexes (e.g., with aluminum) that inhibit proton-translocating F-ATPases.[10][12]
- Proton Motive Force Disruption: As a weak acid (in the form of HF), fluoride can diffuse
 across the bacterial membrane, carrying protons into the cytoplasm. This disrupts the proton
 gradient, leading to cytoplasmic acidification and inhibiting acid-sensitive metabolic
 processes.[10]



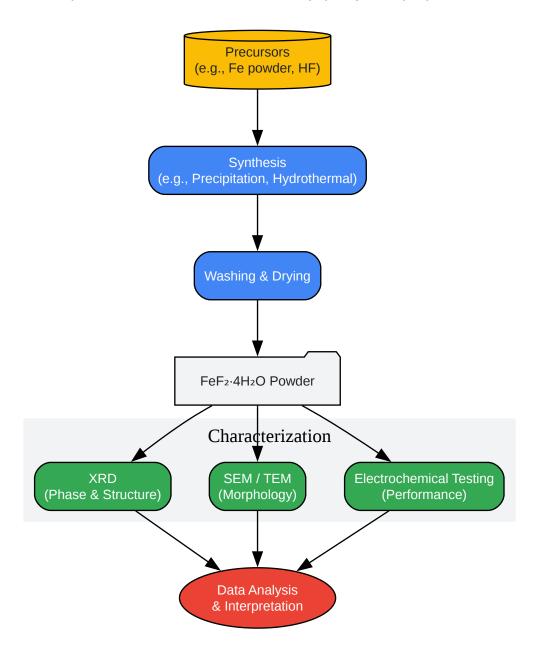
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Antimicrobial Mechanism of Fluoride on Bacteria.

Synthesis and Characterization Workflow



A typical workflow for researchers working with FeF₂ involves synthesis followed by a series of characterization steps to confirm the material's identity, purity, and properties.



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General Workflow for FeF2 Synthesis and Characterization.

Safety and Handling

Iron(II) fluoride tetrahydrate is a hazardous substance and must be handled with care.



- Hazards: It is harmful if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage.[5]
- Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, as it can oxidize in moist air.[1]

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